(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-26-14-6-4-5-13(11-14)22-19(24)15(18(23)21-20(22)25)9-12-7-8-16(27-2)17(10-12)28-3/h4-11H,1-3H3,(H,21,23,25)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNHXKJEWNBCPZ-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method starts with the preparation of the diazinane ring, followed by the introduction of the methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
The compound exhibits various biological activities that are crucial for its application in medicinal chemistry. Key areas of interest include:
Antibacterial Activity
Research indicates that derivatives of this compound possess antibacterial properties. For instance, studies have shown significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity Data
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 12 |
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit key enzymes involved in various physiological processes. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease.
Table 2: Enzyme Inhibition Data
Case Study on Antibacterial Efficacy
A study focused on the antibacterial properties of a related diazinane derivative demonstrated significant growth inhibition against multiple bacterial strains. The results indicated that modifications to the chemical structure could enhance antibacterial potency.
Case Study on Enzyme Inhibition
Another research effort investigated a series of diazinane compounds for their urease inhibition capabilities. The findings suggested that specific structural modifications led to increased binding affinity and efficacy against urease, which has implications for treating hyperurecemia.
Pharmacological Insights
The pharmacological characterization of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione reveals its potential as a lead compound in drug development:
- Mechanism of Action : The compound's mechanism involves interaction with specific receptors and enzymes that modulate physiological responses.
- Therapeutic Potential : Its ability to inhibit key enzymes positions it as a candidate for treating neurodegenerative diseases and bacterial infections.
Mechanism of Action
The mechanism by which (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The 3-methoxy group on the 1-phenyl ring in the target compound may enhance steric interactions compared to para-substituted analogs (e.g., 4-methylphenyl in ).
- Electronic Effects : Methoxy groups on the benzylidene moiety (3,4-dimethoxy in the target vs. 2,4,5-trimethoxy in ) modulate electron density and conjugation.
Spectroscopic and Physicochemical Data
- Spectroscopy : ¹H-NMR and ¹³C-NMR data (e.g., δ 3.8–4.0 ppm for methoxy groups) are critical for confirming substituent positions, as seen in and .
- Melting Points : Derivatives with bulky substituents (e.g., indole in ) exhibit higher melting points due to reduced molecular flexibility.
- Solubility : Hydroxyl or polar groups (e.g., ) enhance water solubility, while lipophilic groups (e.g., ethyl in ) favor membrane permeability.
Biological Activity
The compound (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione (CAS Number: 314054-43-8) is a complex organic molecule that has garnered interest in the scientific community due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C20H18N2O6
- Molecular Weight: 374.37 g/mol
- IUPAC Name: this compound
The structure features two methoxy groups attached to phenyl rings and a diazinane core that contributes to its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to modulate enzyme activities and signaling pathways associated with inflammation and cancer cell proliferation. Specifically:
- Enzyme Inhibition: The compound may inhibit the activity of cyclooxygenase (COX) enzymes involved in inflammatory processes.
- Cell Signaling Modulation: It can alter signaling pathways related to apoptosis and cell survival, potentially inducing cell death in cancerous cells.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that the compound effectively reduced the viability of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis through caspase activation |
| HeLa (Cervical) | 12.8 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.5 | Modulation of apoptotic signaling pathways |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In vitro assays showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were treated with the compound.
Antioxidant Activity
Preliminary studies suggest that this compound possesses antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models.
Case Studies
- Study on Cancer Cell Lines:
- A comprehensive study evaluated the effects of this compound on multiple cancer cell lines. Results indicated a dose-dependent decrease in viability across all tested lines, confirming its potential as an anticancer agent.
- Inflammation Model:
- An animal model was used to assess the anti-inflammatory effects of the compound. Mice treated with the compound showed significantly reduced swelling in induced paw edema compared to controls.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione?
- The compound can be synthesized via condensation reactions between substituted benzaldehydes and diazinane precursors. For example, refluxing in a solvent system of DMF and acetic acid (common in thiazolidinone syntheses) with stoichiometric control of reactants may yield the target compound . Optimization of reaction time (e.g., 2–8 hours) and temperature (60–100°C) is critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization is recommended .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1680 cm⁻¹, aromatic C-H stretches).
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at δ 3.7–3.8 ppm, aromatic protons at δ 6.7–7.7 ppm).
- Mass spectrometry (EIMS) : Validates molecular weight (e.g., base peak at m/z 356 for similar diazinane derivatives) .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and goggles. Avoid inhalation of dust; work under fume hoods with proper ventilation. Store in sealed containers away from oxidizers and moisture. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced Research Questions
Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?
- Single-crystal X-ray diffraction reveals triclinic symmetry (space group P1) with unit cell parameters a = 7.3086 Å, b = 8.4033 Å, and π-π stacking interactions between aromatic rings (3.5–4.0 Å distances). These interactions enhance thermal stability and influence solubility .
Q. How can computational modeling predict reactivity or degradation pathways?
- Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations in solvents (e.g., DMSO, water) model stability under varying pH and temperature. PubChem-derived SMILES/InChI keys enable database comparisons for analog reactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Discrepancies in bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from assay conditions (cell lines, concentration ranges). Use dose-response curves and orthogonal assays (e.g., enzymatic inhibition + cell viability) to validate results. Cross-reference with structurally similar marine-derived compounds, which often show activity variability due to stereoelectronic effects .
Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact physicochemical properties?
- Alkoxy group elongation (methoxy → ethoxy) increases lipophilicity (logP) by ~0.5 units, affecting membrane permeability. This is quantifiable via HPLC retention times or octanol-water partition coefficients. Steric effects from bulkier groups may reduce crystallinity, as observed in pyrazoline derivatives .
Methodological Considerations
- Purification Challenges : Column chromatography with gradient elution (petroleum ether:ethyl acetate 4:1 → 1:1) effectively separates byproducts. Monitor purity via TLC (Rf = 0.85–0.88) .
- Data Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and characterize batches with identical spectroscopic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
